2,2-Bis(tert-butylperoxy)butane

Vue d'ensemble

Description

2,2-Bis(tert-butylperoxy)butane is a bioactive chemical.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2-Bis(tert-butylperoxy)butane can be synthesized through the reaction of tert-butyl hydroperoxide with butane. The reaction typically occurs under controlled conditions to ensure the stability of the peroxide groups. The process involves the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves continuous processes to ensure consistent quality and high efficiency. The use of advanced reactors and separation techniques helps in achieving high purity levels. Safety measures are crucial due to the compound’s explosive nature under certain conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Bis(tert-butylperoxy)butane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals are highly reactive and can initiate polymerization reactions. The compound can also participate in oxidation reactions due to its peroxide groups .

Common Reagents and Conditions:

Decomposition: Typically occurs at elevated temperatures or in the presence of catalysts.

Oxidation: Can occur in the presence of oxidizing agents such as hydrogen peroxide or other peroxides.

Major Products Formed:

Applications De Recherche Scientifique

2,2-Bis(tert-butylperoxy)butane, also known as di-tert-butyl sec-butylidene diperoxide, is a perketal used as a radical initiator in various chemical processes . It is available as a 50% solution in aromatic-free mineral spirit .

Chemical and Physical Properties

this compound has a molecular formula of C12H26O4 and a molecular weight of 234.336 g/mol . It is immiscible in water but miscible with saturated aliphatic and aromatic hydrocarbons . The flash point of the solution is 43°C, and it has a viscosity of 2.16 mPa.s at 20°C .

Safety and Handling

this compound is a hazardous material and should be handled with care . It is classified as a flammable liquid (Category 3) and an organic peroxide (Type C & D) . Heating may cause a fire . It may be fatal if swallowed and enters airways, and repeated exposure may cause skin dryness or cracking .

Precautionary measures include keeping it away from heat, sparks, open flames, and combustible materials . Wear protective gloves, clothing, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of water. If inhaled, remove the person to fresh air . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present . Seek immediate medical attention if swallowed, and do not induce vomiting .

Applications

This compound is used as a radical initiator in various applications, including:

Polymerization: It can be used for the suspension polymerization and copolymerization of styrene .

Dehydrogenative Dimerization: It can be used as a dehydrating agent in dehydrogenative dimerization processes .

Self-Accelerating Decomposition Temperature (SADT): The self-accelerated decomposition temperature (SADT) of this compound is 70.0 °C . SADT is the lowest temperature at which self-accelerating decomposition may occur .

Other Names and Identifiers:

this compound has several other names and identifiers, including:

- CAS: 2167-23-9

- EC Number: 218-507-2

- UN Number: 3103

- IUPAC Name: this compound

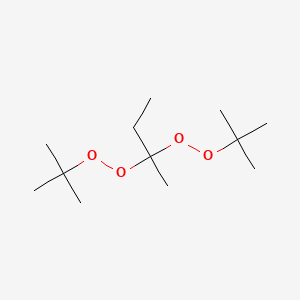

- SMILES: CCC(C)(OOC(C)(C)C)OOC(C)(C)C

- InChI Key: HQOVXPHOJANJBR-UHFFFAOYSA-N

- Synonyms: 2,2-di tert-butylperoxy butane, 2,2-bis tert-butylperoxy butane, chaloxyd p 1293al, trigonox d, chaloxyd p 1200al, butane, 2,2-bis tert-butyldioxy, unii-v15k90hftj, v15k90hftj, 2,2-bis t-butylperoxy butane, di-tert-butyl sec-butylidene diperoxide

Mécanisme D'action

The primary mechanism of action of 2,2-Bis(tert-butylperoxy)butane involves the generation of free radicals upon thermal decomposition. These free radicals can initiate chain reactions in polymerization processes. The compound’s peroxide groups are responsible for its oxidizing properties, allowing it to participate in various oxidation reactions .

Comparaison Avec Des Composés Similaires

- tert-Butyl hydroperoxide

- tert-Butyl peracetate

- 1,1-Bis(tert-butylperoxy)cyclohexane

- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Uniqueness: 2,2-Bis(tert-butylperoxy)butane stands out due to its high stability and efficiency as a free radical initiator. Its ability to decompose at relatively lower temperatures compared to other peroxides makes it a preferred choice in various polymerization processes .

Activité Biologique

2,2-Bis(tert-butylperoxy)butane (commonly abbreviated as DTBP) is an organic peroxide widely used as a radical initiator in various chemical processes, particularly in polymer synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in industrial processes. This article reviews the biological properties, toxicological data, and relevant case studies associated with DTBP.

DTBP is characterized by its structure, which includes two tert-butylperoxy groups attached to a butane backbone. This configuration contributes to its reactivity as a radical initiator and oxidizing agent.

Toxicological Profile

The toxicity of DTBP has been evaluated through various studies. Key findings include:

- Acute Toxicity : The compound exhibits moderate acute toxicity. The lethal dose (LD50) for rats is reported to be approximately 3000 mg/kg when administered orally .

- Skin and Eye Irritation : DTBP can cause significant irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .

- Sensitization : There is evidence suggesting that DTBP may induce sensitization reactions in some individuals, highlighting the need for caution in occupational settings .

Decomposition Products

The decomposition of DTBP under high temperatures leads to the formation of potentially harmful byproducts, including acetone and tert-butyl alcohol. These products can pose additional health risks if inhaled or ingested .

Study on Radical Formation

A study investigated the radicals generated during the thermolysis of DTBP using electron spin resonance (ESR) spectroscopy. It was found that ethyl radicals were prominently formed, which are known to initiate further radical reactions in biological systems . This highlights the potential for DTBP to affect cellular processes through radical generation.

Environmental Impact Assessment

Research has indicated that DTBP can lead to environmental contamination when released into aquatic systems. Its high reactivity may result in rapid degradation; however, the formation of toxic byproducts raises concerns about its ecological impact .

Data Table: Toxicological Summary

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 3000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| Sensitization Potential | Yes |

| Decomposition Products | Acetone, tert-butyl alcohol |

Propriétés

IUPAC Name |

2,2-bis(tert-butylperoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOVXPHOJANJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OOC(C)(C)C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044874 | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-23-9 | |

| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, 1,1'-(1-methylpropylidene)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl sec-butylidene diperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DI(TERT-BUTYLPEROXY)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V15K90HFTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,2-Bis(tert-butylperoxy)butane?

A1: this compound is primarily used as a radical initiator for the polymerization of various monomers, including styrene, ethylene, and acrylic monomers. [] It is particularly useful in solution, suspension, and bulk polymerization processes. []

Q2: How does this compound initiate polymerization reactions?

A2: this compound decomposes thermally to generate tert-butoxyl radicals. [, , ] These radicals can then abstract hydrogen atoms from monomers, creating monomer radicals that initiate the polymerization chain reaction. []

Q3: What makes this compound particularly suitable for high-pressure polymerization?

A3: The decomposition of this compound can be activated by trialkylaluminium compounds. [] This activation allows for radical generation at lower temperatures, making it suitable for high-pressure polymerization processes where precise temperature control is crucial. []

Q4: What are the products of this compound decomposition?

A4: The thermal decomposition of this compound primarily yields acetone and tert-butyl alcohol. [] Other byproducts include methyl ethyl ketone, propionic acid methyl ester, acetic acid ethyl ester, tert-butyl methyl ether, and solvent oligomers. [] Gaseous products include methane, carbon dioxide, and smaller amounts of ethane, propane, and ethylene. []

Q5: How does the structure of this compound influence its reactivity?

A6: The presence of two tert-butylperoxy groups in its structure makes this compound a bifunctional initiator. [, ] This means it can initiate polymerization from two sites, potentially leading to higher monomer conversion rates compared to monofunctional initiators. [] Additionally, the tert-butyl groups provide steric hindrance, influencing the stability and decomposition pathways of the molecule. []

Q6: What are the safety concerns associated with this compound?

A7: As a peroxide, this compound is prone to decomposition, potentially releasing heat and flammable vapors, leading to fire or explosion hazards. [] It should be stored at low temperatures (below 4°C), away from acids, reducing agents, and polymerization catalysts. [] Contact with skin and eyes should be avoided due to its irritant properties. []

Q7: Are there any modeling studies on the use of this compound in polymerization?

A8: Yes, kinetic models have been developed to simulate ethylene (co)polymerization initiated by this compound in high-pressure reactors. [] These models consider initiation, propagation, and termination reactions, allowing researchers to predict monomer conversion, molecular weight distribution, and copolymer composition. [] They are valuable tools for optimizing polymerization processes and tailoring polymer properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.